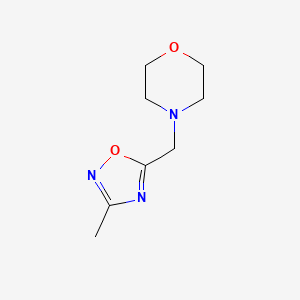
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine” is a compound that contains a morpholine ring and a 1,2,4-oxadiazole ring . The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. The 1,2,4-oxadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine involve complex chemical processes to create derivatives with potential biological activities. For instance, a study focused on the synthesis, characterization, and biological activity screening of a similar compound, highlighting its remarkable anti-tuberculosis and superior antimicrobial activities (Mamatha S.V et al., 2019).
Pharmacological Evaluation
Compounds within this chemical framework have been associated with a broad spectrum of biological activities, including antituberculosis, anticonvulsant, anti-inflammatory, and antimicrobial effects. Such diverse pharmacological evaluations suggest the versatility of these compounds in potential therapeutic applications (T. Naik & K. Chikhalia, 2007).
Antimicrobial and Anti-inflammatory Activities
Derivatives of this compound have shown promising antimicrobial and anti-inflammatory properties. For example, certain compounds have been synthesized and tested for their in vitro and in vivo antitumor potential, demonstrating significant anti-proliferative capabilities towards cancer cells and inhibiting tumoral neovasculature (M. Al‐Ghorbani et al., 2015).
Antioxidant and Antitumor Potentials
The antioxidant and antitumor potentials of these compounds have been explored through various studies, indicating their effectiveness in reducing tumor volume and exhibiting high scavenging activity. Such findings underscore the potential of these derivatives in combating oxidative stress and tumor growth (M. Özil et al., 2018).
Inhibitory Effects on Enzymes and Receptors
Several derivatives have been identified as inhibitors of specific enzymes and receptors, such as phosphoinositide 3-kinase, demonstrating the utility of these compounds in xenograft models of tumor growth. This suggests a targeted approach in the development of new therapeutic agents (R. Alexander et al., 2008).
Eigenschaften
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7-9-8(13-10-7)6-11-2-4-12-5-3-11/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYHCRRANDITHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

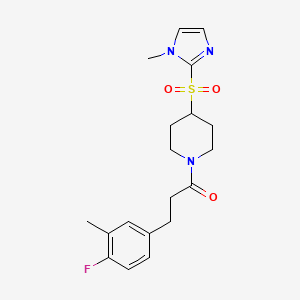
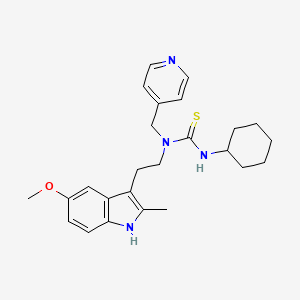
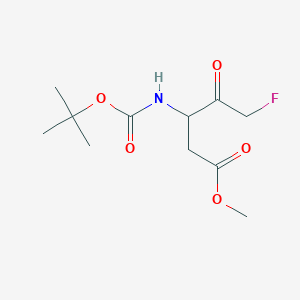
![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)
![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2406796.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2406797.png)
![5-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B2406799.png)
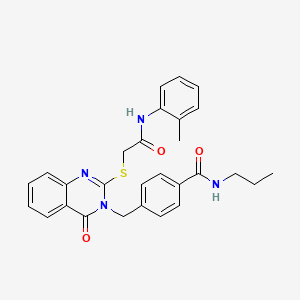
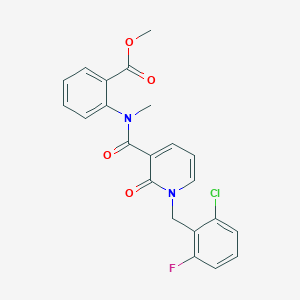
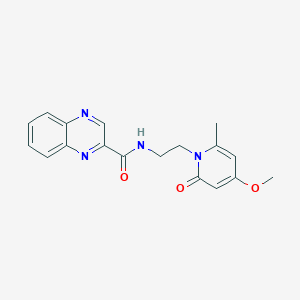
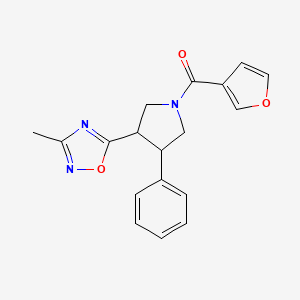
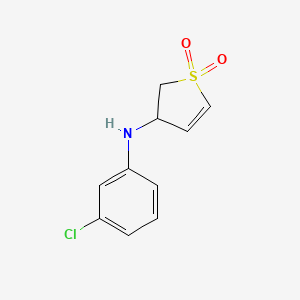
![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)